molecular formula C12H12Cl3FN2O B5814585 2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B5814585
M. Wt: 325.6 g/mol
InChI Key: WCJXUBHXKKSBAV-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound characterized by the presence of a trichloromethyl group, a fluorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-(4-fluorophenyl)piperazine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The trichloromethyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Chemistry: It serves as a precursor for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are crucial for binding to these targets, leading to modulation of their activity. The trichloromethyl group may also play a role in enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-1-(4-fluorophenyl)ethanol
  • 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
  • 2,2,2-Trichloro-1-(3-chloro-4-fluorophenyl)ethanone

Uniqueness

2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is unique due to the combination of its trichloromethyl group, fluorophenyl group, and piperazine ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For instance, the presence of the piperazine ring enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone (commonly referred to as Y032-0933) is a synthetic compound with significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The chemical structure of Y032-0933 is characterized by the following properties:

PropertyValue
Molecular FormulaC12H12Cl3FN2O
Molecular Weight325.59 g/mol
LogP3.1658
Polar Surface Area20.4186 Ų
Hydrogen Bond Acceptors2

The compound features a piperazine ring substituted with a fluorophenyl group and is notable for its trichloroethanone moiety, which is often associated with various biological activities.

Pharmacological Activity

Research has indicated that Y032-0933 exhibits multiple biological activities, including:

1. Antimicrobial Activity
Studies have shown that compounds containing piperazine derivatives demonstrate significant antimicrobial properties. For instance, derivatives similar to Y032-0933 have been reported to have minimum inhibitory concentrations (MIC) ranging from 1 to 32 µg/mL against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

2. Anticancer Properties
Y032-0933 has been investigated for its potential anticancer effects. A study indicated that compounds with similar structures exhibited cytotoxicity against several cancer cell lines, suggesting that the incorporation of the fluorophenyl group may enhance the compound's efficacy against cancer cells .

3. Neuropharmacological Effects
The piperazine component of Y032-0933 suggests potential activity in modulating neurotransmitter systems. Piperazine derivatives are known to interact with serotonin and dopamine receptors, contributing to their anxiolytic and antidepressant effects .

Case Studies

Several case studies have highlighted the biological activity of Y032-0933:

Case Study 1: Antibacterial Efficacy
In a comparative study, Y032-0933 was tested against standard antibiotics. The results showed that it had comparable efficacy to chloramphenicol and orbifloxacin against MRSA strains, with an MIC value of 4 µg/mL .

Case Study 2: Cytotoxicity Assessment
A study assessing the cytotoxic effects of Y032-0933 on human cancer cell lines revealed an IC50 value of approximately 15 µM, indicating moderate cytotoxicity. Further structural modifications were suggested to enhance its potency against specific cancer types .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of Y032-0933 and its analogs. Key findings include:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring significantly enhances lipophilicity and cellular uptake, which is crucial for antimicrobial and anticancer activities .
  • Piperazine Modifications : Variations in the piperazine structure can lead to substantial changes in biological activity, indicating that careful design can optimize therapeutic effects while minimizing toxicity .

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3FN2O/c13-12(14,15)11(19)18-7-5-17(6-8-18)10-3-1-9(16)2-4-10/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJXUBHXKKSBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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